molecular formula C19H19N3O5 B2826683 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-3-nitrobenzamide CAS No. 898408-16-7

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B2826683
CAS No.: 898408-16-7
M. Wt: 369.377
InChI Key: TWIPNDFCCXNDEL-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s source or method of synthesis .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and yields .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanism .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Human Urinary Carcinogen Metabolites: Biomarkers for Investigating Tobacco and Cancer

This study discusses the utility of measuring human urinary carcinogen metabolites, including various nitrosamines and their metabolites, as biomarkers for investigating the impact of tobacco on cancer. This approach is crucial for understanding carcinogen dose, delineating exposed vs. non-exposed individuals, and studying carcinogen metabolism in humans, which could relate to research on compounds like the one specified if they were to be investigated for similar biomarker purposes (Hecht, 2002).

Parabens in Aquatic Environments

Parabens, often used as preservatives and showing weak endocrine disrupter activities, are reviewed for their occurrence, fate, and behavior in aquatic environments. This study's relevance comes from understanding environmental impacts and behaviors of synthetic compounds, which could parallel the environmental fate of the compound if it shares similar chemical properties (Haman et al., 2015).

Conjugates of Natural Compounds with Nitroxyl Radicals

Research on the pharmacological properties of polyfunctional "hybrid" compounds containing fragments of nitroxyl radicals (NR) in a molecule demonstrates the potential for creating pharmacological agents. This research area might intersect with the applications of the compound , especially if it involves radical chemistry or pharmacological applications (Grigor’ev et al., 2014).

Methyl Paraben: Health Aspects Review

This review of methyl paraben, a compound with some chemical resemblance in terms of being a benzamide derivative, focuses on its pharmacological properties and clinical use, particularly its role as an antimicrobial preservative. Understanding the pharmacokinetics, metabolism, and safety profile of such compounds can be critical for assessing the scientific research applications of the specified compound (Soni et al., 2002).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on cellular processes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for safe handling .

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-12-16(7-4-8-17(12)22(25)26)19(24)20-13-9-18(23)21(11-13)14-5-3-6-15(10-14)27-2/h3-8,10,13H,9,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIPNDFCCXNDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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